2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an ethoxymethyl group attached to the second carbon of the thiazole ring and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate, which is then oxidized to yield the desired thiazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Comparison with Similar Compounds
- 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
- 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid
Comparison:
- 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group. This difference can affect the compound’s solubility and reactivity.
- 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid: Contains an oxygen atom in place of sulfur in the ring, which can influence the electronic properties and biological activity.
- 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid: The carboxylic acid group is positioned at the fifth carbon instead of the fourth, which can alter the compound’s reactivity and binding interactions.
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid stands out due to its unique combination of functional groups and the specific positioning of these groups on the thiazole ring, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-3-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBYBHKRRMQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1495157-12-4 |
Source
|
Record name | 2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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